molecular formula C21H21NO2S B11331134 N-(3,4-dimethylphenyl)-2-methoxy-N-(thiophen-2-ylmethyl)benzamide

N-(3,4-dimethylphenyl)-2-methoxy-N-(thiophen-2-ylmethyl)benzamide

Cat. No.: B11331134
M. Wt: 351.5 g/mol
InChI Key: ZIJRMFQDZLQOMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-DIMETHYLPHENYL)-2-METHOXY-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE is a complex organic compound that features a benzamide core with methoxy and thiophene substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-DIMETHYLPHENYL)-2-METHOXY-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(3,4-DIMETHYLPHENYL)-2-METHOXY-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield aldehydes or acids, while reduction of a nitro group can produce amines .

Scientific Research Applications

N-(3,4-DIMETHYLPHENYL)-2-METHOXY-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3,4-DIMETHYLPHENYL)-2-METHOXY-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,4-DIMETHYLPHENYL)-2-METHOXY-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE is unique due to its combination of methoxy, thiophene, and benzamide moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C21H21NO2S

Molecular Weight

351.5 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-2-methoxy-N-(thiophen-2-ylmethyl)benzamide

InChI

InChI=1S/C21H21NO2S/c1-15-10-11-17(13-16(15)2)22(14-18-7-6-12-25-18)21(23)19-8-4-5-9-20(19)24-3/h4-13H,14H2,1-3H3

InChI Key

ZIJRMFQDZLQOMR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N(CC2=CC=CS2)C(=O)C3=CC=CC=C3OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.